![molecular formula C9H10N2O3 B2889582 N-[(3-aminophenyl)carbonyl]glycine CAS No. 20938-64-1](/img/structure/B2889582.png)

N-[(3-aminophenyl)carbonyl]glycine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

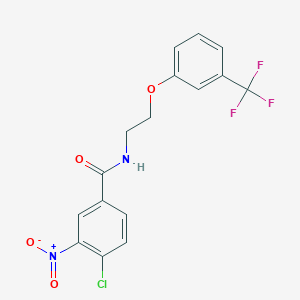

“N-[(3-aminophenyl)carbonyl]glycine” is a compound that is likely to have a structure similar to other known compounds such as "N-(3-Aminopropyl)glycine" . It is expected to have an amine group and a carboxylic group, which are common features of amino acids .

Synthesis Analysis

The synthesis of similar compounds often involves reactions of amino acids. For example, the glycine cleavage system (GCS) can catalyze the synthesis of glycine from CO2, NH3, 5,10-CH2-THF, and NADH . Another method involves the Mannich/condensation reaction of glycine ester .Molecular Structure Analysis

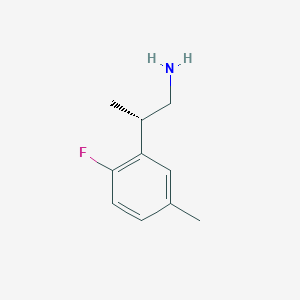

The molecular structure of “N-[(3-aminophenyl)carbonyl]glycine” is expected to be similar to that of other amino acids, with a central carbon atom (the α-carbon) to which an amino group (-NH2) and a carboxylic group (-COOH) are attached . The exact structure would depend on the specific configuration of the compound .Chemical Reactions Analysis

Amino acids, including glycine, can undergo a variety of chemical reactions. For instance, the carboxyl function can be esterified with an excess of an alcohol under acidic conditions, and the amine function can be acylated with acid chlorides or anhydrides under basic conditions . Another reaction involves the 1,3-dipolar cycloaddition of azomethine ylides with carbonyl dipolarophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-[(3-aminophenyl)carbonyl]glycine” would be expected to be similar to those of other amino acids. Amino acids are non-volatile crystalline solids, which melt or decompose at fairly high temperatures. They possess high dielectric constants and high dipole moments, reflecting the discrete separation of positive and negative charges in their dipolar ionic forms .Wissenschaftliche Forschungsanwendungen

Synthetic Routes and Medicinal Significance

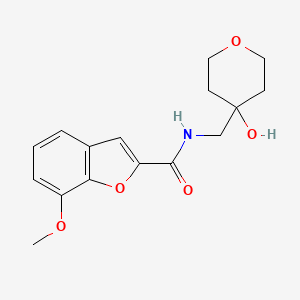

“N-[(3-aminophenyl)carbonyl]glycine” is a type of N-aryl glycine . These compounds are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They undergo intramolecular cyclization using specific catalysts under certain conditions to obtain substituted compounds .

Structural Modification of Natural Products

Amino acids, including “N-[(3-aminophenyl)carbonyl]glycine”, are used in the structural modification of natural products . They are highly soluble in water and have a wide range of activities. The introduction of amino acids into natural products is expected to improve the performance of these products and minimize their adverse effects .

Pharmacological Activities

Amino acids, including “N-[(3-aminophenyl)carbonyl]glycine”, have a wide range of pharmacological activities . They have antitumor , anti-HIV , and anti-fatigue effects, and they are used to cure chronic liver diseases .

Use in Drug Synthesis and Structural Modification

The structures of amino acids, including “N-[(3-aminophenyl)carbonyl]glycine”, are simple and diverse, and their pharmacological activities are extensive . These features are commonly employed in drug synthesis and structural modification .

Zukünftige Richtungen

Research into the properties and uses of “N-[(3-aminophenyl)carbonyl]glycine” and similar compounds is ongoing. For example, the potential role of glutathione in the metabolism of unsymmetrical bisacridines, a novel prosperous class of anticancer compounds, is being explored . Another area of interest is the development of GlyR-targeted therapies .

Wirkmechanismus

Mode of Action

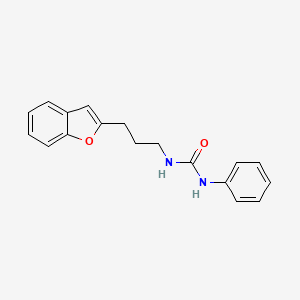

It is known that amines can react with carbonyl compounds, forming a bond between the carbonyl carbon and the attacking nucleophile . This suggests that N-[(3-Aminophenyl)carbonyl]glycine may interact with its targets through similar mechanisms.

Biochemical Pathways

It is known that amino acids, such as glycine, play vital roles in inhibitory and excitatory neurotransmission via the strychnine-sensitive glycine receptor and the n-methyl-d-aspartate (nmda) receptor, respectively Therefore, it is possible that N-[(3-Aminophenyl)carbonyl]glycine may influence these or related pathways

Pharmacokinetics

It is known that high doses of glycine can activate glutamatergic transmission via nmda receptors . This suggests that N-[(3-Aminophenyl)carbonyl]glycine may have similar properties, potentially influencing its bioavailability. More research is needed to confirm this.

Result of Action

Given its structure, it is possible that it may influence processes related to neurotransmission, as suggested by its potential interaction with glycine receptors . .

Action Environment

The action of N-[(3-Aminophenyl)carbonyl]glycine may be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the reactivity of amines with carbonyl compounds can be influenced by the pH of the environment . .

Eigenschaften

IUPAC Name |

2-[(3-aminobenzoyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c10-7-3-1-2-6(4-7)9(14)11-5-8(12)13/h1-4H,5,10H2,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPHIOAMLFZIGML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=O)NCC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(3-chloro-4-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2889501.png)

![N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2889507.png)

![1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyloxy)ethanone](/img/structure/B2889509.png)

![(3Z)-3-{[(2-methoxyphenyl)amino]methylene}-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2889514.png)

![{[1-(4-Methoxyphenyl)ethyl]carbamoyl}methyl 3,4,5-trimethoxybenzoate](/img/structure/B2889515.png)

![2-(1,3-dimethyl-7-oxo-1,7-dihydro-6H-pyrazolo[3,4-c]pyridin-6-yl)-N-(2-ethoxybenzyl)acetamide](/img/structure/B2889517.png)

![7-Chloro-6-(2-chloroethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2889518.png)